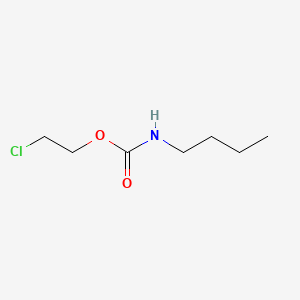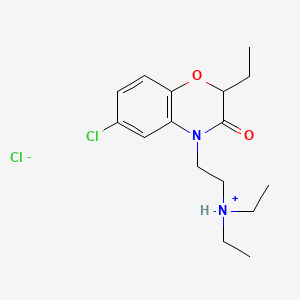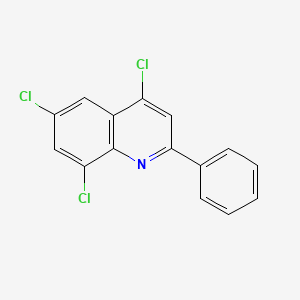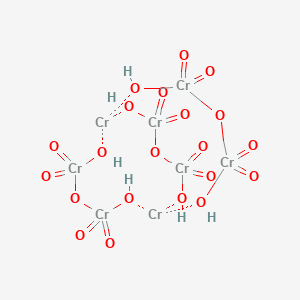
Chromium oxide (Cr8O21)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Chromium oxide (Cr8O21) can be synthesized through several methods. One common method involves the two-step pyrolysis of chromium trioxide (CrO3) under an air atmosphere. This method is preferred due to its ability to produce pure-phase Cr8O21 . Another method involves high-temperature solid-phase pyrolysis of chromium trioxide, which also yields high-purity Cr8O21 . The reaction conditions, such as temperature and atmosphere, play a crucial role in determining the purity and performance of the final product .
Analyse Chemischer Reaktionen
Chromium oxide (Cr8O21) undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, chromium in Cr8O21 can be oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Common reagents used in these reactions include oxygen and hydrogen, respectively . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lithium ions, Cr8O21 can form lithium chromate compounds .
Wissenschaftliche Forschungsanwendungen
Chromium oxide (Cr8O21) has a wide range of scientific research applications. In the field of energy storage, it is used as a cathode material for high specific energy lithium batteries due to its high reversible specific capacity and high potential plateau . In materials science, Cr8O21 is used in the preparation of thin films through pulsed laser deposition, which are then used in various technological applications .
Wirkmechanismus
The mechanism of action of chromium oxide (Cr8O21) involves redox reactions between chromium ions in different oxidation states. During the charging and discharging process in lithium batteries, Cr8O21 undergoes a three-electron transfer between chromium in the +6 and +3 oxidation states . This redox reaction is facilitated by the unique crystal structure of Cr8O21, which consists of two [CrO6] sublattice units and one [CrO4] sublattice unit . The [CrO4] sublattice unit plays a crucial role in the intercalation and deintercalation of lithium ions, which is essential for the electrochemical performance of Cr8O21 .
Vergleich Mit ähnlichen Verbindungen
Chromium oxide (Cr8O21) can be compared with other chromium oxides, such as chromium dioxide (CrO2) and chromium trioxide (CrO3). CrO2 is known for its ferromagnetic properties and is used in magnetic recording media . CrO3, on the other hand, is a strong oxidizing agent and is used in various industrial processes . Other similar compounds include nickel-doped Cr8O21, which has enhanced electrochemical performance and cycling stability .
Eigenschaften
CAS-Nummer |
27133-42-2 |
|---|---|
Molekularformel |
Cr8H6O21 |
Molekulargewicht |
758.00 g/mol |
IUPAC-Name |
chromium;hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/8Cr.6H2O.15O/h;;;;;;;;6*1H2;;;;;;;;;;;;;;;/q;;6*+1;;;;;;;;;;;;;;;;;;;;;/p-6 |
InChI-Schlüssel |
VWOTZVCYDYLEOM-UHFFFAOYSA-H |
Kanonische SMILES |
O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.O[Cr](=O)(=O)O[Cr](=O)(=O)O.[Cr].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


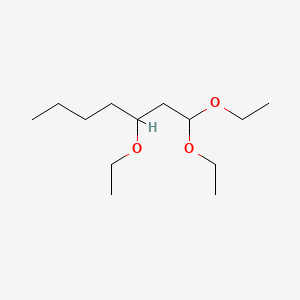
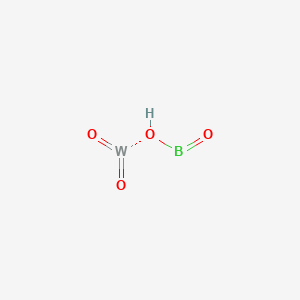
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
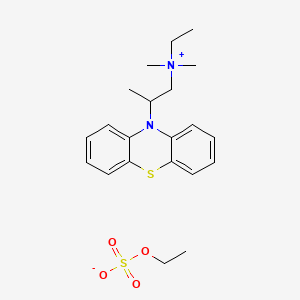
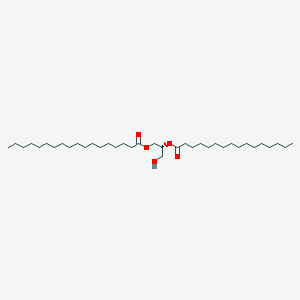
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
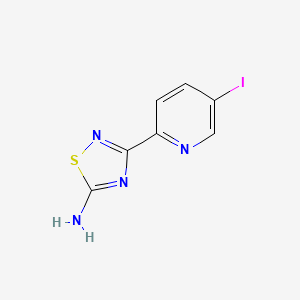
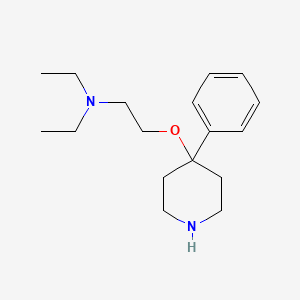
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
